molecular formula C12H16BrNOS B8759857 (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide

(R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B8759857
M. Wt: 302.23 g/mol
InChI Key: LJYVHAAXTPZBPB-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a bromophenyl group, an ethylidene linkage, and a sulfinamide moiety

Preparation Methods

The synthesis of ®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of ®-1-(3-bromophenyl)ethylamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfinamide linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.

Chemical Reactions Analysis

®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfone derivative.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Scientific Research Applications

®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide can be compared with similar compounds such as:

    ®-1-(3-bromophenyl)ethylamine: This compound lacks the sulfinamide moiety and is less versatile in terms of chemical reactivity.

    2-methylpropane-2-sulfinamide: This compound lacks the bromophenyl group and does not exhibit the same level of biological activity.

    ®-N-(1-(3-chlorophenyl)ethylidene)-2-methylpropane-2-sulfinamide: This compound has a chlorophenyl group instead of a bromophenyl group, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C12H16BrNOS

Molecular Weight

302.23 g/mol

IUPAC Name

(R)-N-[1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H16BrNOS/c1-9(14-16(15)12(2,3)4)10-6-5-7-11(13)8-10/h5-8H,1-4H3/t16-/m1/s1

InChI Key

LJYVHAAXTPZBPB-MRXNPFEDSA-N

Isomeric SMILES

CC(=N[S@](=O)C(C)(C)C)C1=CC(=CC=C1)Br

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=CC(=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.